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Compound of Interest

Compound Name: 2-lodo-4-methyl-6-nitrophenol

Cat. No.: B1268069

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectral data
for 2-lodo-4-methyl-6-nitrophenol (C7HsINOs, Molecular Weight: 279.03 g/mol ), a substituted
phenol of interest in various chemical and pharmaceutical research domains.[1] Due to the
limited availability of published experimental spectra for this specific compound, this document
focuses on predicted data derived from analogous compounds and computational models,
alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 2-lodo-4-methyl-6-
nitrophenol based on analysis of structurally related compounds and established
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (Solvent: CDCIs, Reference: TMS)
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Chemical Shift
(6, ppm)

Number of

Multiplicity

Protons

Assignment

Rationale

~10.5-11.0

Singlet 1H

Phenolic -OH

The phenolic
proton is
expected to be a
broad singlet and
significantly
downfield due to
intramolecular
hydrogen
bonding with the
ortho-nitro group
and the
deshielding
effect of the

aromatic ring.

~8.0-8.2

Doublet (J = 2-3
Hz)

1H

Ar-H (H-5)

This aromatic
proton is ortho to
the iodine and
meta to the nitro
group. The
electron-
withdrawing
nature of both
groups will cause
a significant
downfield shift. It
will appear as a
doublet due to
coupling with H-
3.

~7.5-7.7

Doublet (J = 2-3 1H
Hz)

Ar-H (H-3)

This aromatic
proton is ortho to
the nitro group
and meta to the

iodine. The
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strong
deshielding from
the nitro group
will result in a
downfield shift. It
will appear as a
doublet due to
coupling with H-
5.

~24-25 Singlet 3H

Methyl (-CHs)

The methyl
group protons
are attached to
the aromatic ring
and will appear
as a singlet in
the typical
benzylic proton

region.

Predicted 13C NMR Spectral Data (Solvent: CDCls, Reference: TMS)
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Chemical Shift (6, ppm)

Carbon Assignment

Rationale

~155 - 160

C-1 (C-OH)

The carbon bearing the
hydroxyl group is expected to
be significantly deshielded.

~140 - 145

C-6 (C-NO2)

The carbon attached to the
electron-withdrawing nitro

group will be downfield.

~138 - 142

C-4 (C-CHs)

The carbon with the methyl
substituent.

~135 - 140

C-5

Aromatic CH, deshielded by

adjacent iodine and nitro

group.

~120 - 125

Aromatic CH, deshielded by

the adjacent nitro group.

~85-90

C-2 (C-I)

The carbon bonded to iodine is
expected to be significantly
upfield due to the "heavy atom
effect”.

~20-22

-CHs

The methyl carbon will appear

in the typical alkyl region.

Infrared (IR) Spectroscopy

Predicted FT-IR Absorption Bands
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Wavenumber (cm~?)

Vibration Type

Functional Group

Phenolic -OH (intramolecular

3200 - 3400 (broad) O-H stretch _
H-bonding)
3000 - 3100 C-H stretch Aromatic C-H
2850 - 3000 C-H stretch Methyl -CHs
~1600, ~1470 C=C stretch Aromatic ring

1520 - 1560 (strong)

N=0 asymmetric stretch

Nitro group (-NO2)

1340 - 1380 (strong)

N=0O symmetric stretch

Nitro group (-NO2)

1200 - 1300 C-O stretch Phenolic C-O

~880 C-I stretch Aryl-lodide
1,2,4,6-tetrasubstituted

~820 C-H out-of-plane bend

benzene

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation (Electron lonization - EI)

m/z Fragment Description

279 [C7H6INO3]*e Molecular ion (M*e)

262 [C7H5INO2] *e Loss of -OH radical

233 [C7H6IO]* Loss of -NOz2 radical

152 [C7H6O3]* Loss of |+ radical

127 [n+ lodine cation

106 [C7H6O] e Loss of I» and -NOz2

91 [C7HA]* Tropylium ion (rearrangement)

Experimental Protocols

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following are detailed, generalized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-lodo-4-methyl-6-nitrophenol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to O ppm.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample
height is adequate for the spectrometer's detector (typically 4-5 cm).

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimal resolution.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-
noise ratio.

o For 13C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon atom. A larger number of scans is typically required due to the low natural
abundance of the 13C isotope.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.
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o Phase correct the spectrum to ensure all peaks are in the absorptive mode.
o Calibrate the chemical shift scale using the TMS signal at O ppm.

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

o Place a small amount of the solid 2-lodo-4-methyl-6-nitrophenol sample directly onto the
ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400
cm™1).

» Data Processing:

o The resulting spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).

o Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

e Sample Introduction:
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o For a volatile and thermally stable compound like 2-lodo-4-methyl-6-nitrophenol, direct
insertion probe or gas chromatography (GC) can be used for sample introduction into the
mass spectrometer.

o If using a direct insertion probe, a small amount of the sample is placed in a capillary tube
at the end of the probe, which is then inserted into the ion source.

o If using GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC,
where it is vaporized and separated before entering the mass spectrometer.

« lonization (Electron lonization - EIl):

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion (M*s), and to fragment into
smaller, characteristic charged species.

o Mass Analysis and Detection:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and their abundance is recorded, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the
predicted fragmentation pathway in mass spectrometry.
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Caption: Workflow for the spectroscopic characterization of 2-lodo-4-methyl-6-nitrophenol.

- *OH - *NO2 <ol
[C7H6lIO]* [C7HeO3]*
m/z = 233 m/z = 152
- C7HeO - |
[+ [C7H6O] e
m/z = 127 m/z = 106

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-lodo-4-methyl-6-nitrophenol in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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